molecular formula C18H19N3O2 B3005788 N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide CAS No. 1385374-03-7

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide

Cat. No. B3005788
M. Wt: 309.369
InChI Key: IZQKWZFHQBWLOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of different starting materials such as esters, acids, and amines. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an intermediate diamine compound . These methods could potentially be adapted for the synthesis of "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined by X-ray analysis , and the crystal structure of another benzamide derivative was determined, showing it belongs to the tetragonal system . These techniques could be used to analyze the molecular structure of "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" once synthesized.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to the formation of 4H-pyrano[3,2-c]pyridines or benzylidenebis derivatives . The reactivity of "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" could be explored in similar reactions to understand its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and biotransformation, are crucial for their potential applications. For instance, N-(3-methylphenyl)-N'-cyanobenzamidine and its analogues were analyzed for their solubility, stability under physiological conditions, and biotransformation products after oral administration to rats . These properties are important for understanding the behavior of "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" in biological systems and could be studied using similar analytical techniques.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Thiourea-Catalyzed Asymmetric Michael Addition : Research on thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides showcases the development of methods that might be applicable in the synthesis of complex molecules including those similar to "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" for potential research applications (Inokuma, Hoashi, & Takemoto, 2006).

  • Coordination Chemistry with Palladium(II) : Studies on the coordination chemistry to palladium of pyridylbenzamidines highlight the versatility of nitrogen-containing ligands in forming complexes, which is relevant for understanding the chemical behavior and potential applications of pyridine-containing compounds like "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" in catalysis or material science (Tognon et al., 2015).

Antimicrobial Activities and Chemical Synthesis

  • N-Heterocyclic Carbene-Silver Complexes : The development of N-heterocyclic carbene-silver complexes from pyridine linked ligands showcases a new class of antibiotics, indicating that compounds with pyridine moieties, akin to "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide," could potentially be explored for their antimicrobial properties (Kascatan-Nebioglu et al., 2007).

Electrochemical Applications

  • High Sensitive Biosensor Development : A study on the development of a high-sensitive biosensor based on modified carbon paste electrodes for the determination of glutathione and piroxicam opens the door to exploring compounds with similar structures, like "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide," for biosensing applications, indicating the potential utility in analytical chemistry (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-11-21(12-8-19)18(22)15-5-4-14(2)17(13-15)23-16-6-9-20-10-7-16/h4-7,9-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQKWZFHQBWLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide

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